(6-Acetyl-4-nitropyridin-2-YL)acetic acid
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Overview
Description
(6-Acetyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of an acetyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-4-nitropyridin-2-YL)acetic acid typically involves the nitration of pyridine derivatives followed by acetylation. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group at the 4-position. This is followed by the acetylation of the 6-position using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Acetyl-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), ethanol.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 6-Amino-4-nitropyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives.
Condensation: Complex heterocyclic compounds.
Scientific Research Applications
(6-Acetyl-4-nitropyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-Acetyl-4-nitropyridin-2-YL)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(6-Acetyl-4-nitropyridin-2-yl)acetic acid: Similar structure but different substitution pattern.
6-Amino-4-nitropyridin-2-YL)acetic acid: Formed by the reduction of the nitro group.
4-Nitropyridine derivatives: Various derivatives with different functional groups at the 4-position
Uniqueness
(6-Acetyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O5 |
---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-(6-acetyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)8-4-7(11(15)16)2-6(10-8)3-9(13)14/h2,4H,3H2,1H3,(H,13,14) |
InChI Key |
FTGHXIROEUPAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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